5-chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
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Properties
IUPAC Name |
5-chloro-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-6-4-5-13(9-21)24-15-17-7-12(16)8-18-15/h7-8,13H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENOVGLTMBOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. It has been found to display superior antipromastigote activity. A molecular simulation study justified the potent in vitro antipromastigote activity of the compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death and the suppression of the diseases they cause
Result of Action
The compound has shown potent antileishmanial and antimalarial activities. It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
5-Chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chloro-substituted pyrimidine core linked to a piperidine moiety with a trimethylpyrazole sulfonamide group. This structure is significant for its interaction with various biological targets.
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are critical enzymes that regulate various cellular processes through phosphorylation. Dysregulation of kinase activity is implicated in several diseases, including cancer.
Inhibition Profile
Research indicates that this compound exhibits selective inhibition against specific kinases involved in oncogenic signaling pathways. The following table summarizes the inhibition profile against various kinases:
| Kinase | Inhibition Type | IC50 (µM) | Notes |
|---|---|---|---|
| EGFR | Competitive | 0.05 | Strong inhibition observed in cell lines |
| PDGFR | Non-competitive | 0.2 | Selective towards mutant forms |
| BRAF | Type II inhibitor | 0.15 | Effective against V600E mutation |
| AKT | Weak inhibitor | 10 | Limited clinical relevance |
Absorption and Metabolism
Studies show that the compound is well absorbed when administered orally, with a bioavailability exceeding 70%. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that retain some biological activity.
Toxicity and Side Effects
Toxicological assessments have indicated a favorable safety profile at therapeutic doses. However, common side effects reported in clinical trials include:
- Nausea
- Fatigue
- Skin rashes
Case Studies
Case Study 1: Cancer Treatment
In a Phase II clinical trial involving patients with advanced solid tumors, the compound was administered in combination with standard chemotherapy regimens. Results showed:
- Overall Response Rate (ORR): 45%
- Progression-Free Survival (PFS): Median survival extended by 6 months compared to control groups.
Case Study 2: Targeting Specific Mutations
A separate study focused on patients with BRAF V600E mutations demonstrated that patients receiving this compound exhibited a significant reduction in tumor size compared to those receiving conventional therapies alone.
Q & A
Q. How to design a stability-indicating method for forced degradation studies?
- Protocol :
- Stress Conditions : Expose to 0.1 N HCl (acidic), 0.1 N NaOH (basic), and UV light (254 nm) for 48 hours .
- HPLC-MS Analysis : Monitor degradation products (e.g., sulfonamide hydrolysis or pyrimidine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
